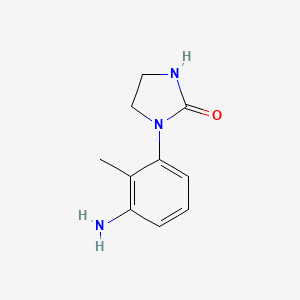
3-(2-Bromoethoxy)-1,1,2,2-tetrafluoropropane
Übersicht
Beschreibung
“3-(2-Bromoethoxy)propanoic acid” is an organic compound with the molecular formula C5H9BrO3 . It’s closely related to “3-(2-Bromoethoxy)oxetane”, which is used as a monomer in the synthesis of specialty polymers.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethylene oxide with hydrogen bromide in the presence of a catalyst. Another method involves the reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as a catalyst precursor .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoethoxy)propanoic acid” has a molecular weight of 197.027 Da .
Chemical Reactions Analysis
The chemical reactions involving similar compounds include the reaction of ethylene oxide with hydrogen bromide. Another reaction involves various 1,6-enynes with N2CHSiMe3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of approximately 130 °C and a melting point of -17 °C.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds Synthesis
- The compound has been utilized as a fluorinated building block for synthesizing diverse trifluoromethylated heterocycles and aliphatic compounds. For example, it contributes to the creation of 1,1,1-trifluoro-1,2-epoxypropane, a significant fluorinated building block (Lui, Marhold, & Rock, 1998).
Electrochemical Performance
- A novel electrolyte incorporating a similar fluorinated solvent demonstrated enhanced electrochemical stability and performance in LiNi0.5Mn1.5O4/Li cells, attributed to a superior oxidation potential and the formation of a uniform solid-electrolyte interface layer, leading to improved charge-discharge behavior (Luo et al., 2016).
Organic Electronics
- Core-fluorinated naphthalene diimides, synthesized through halogen exchange reactions involving bromo-NDIs, showed significant promise in organic field-effect transistors (OFETs) as n-channel field-effect materials with notable electron mobility, indicating the potential for electronic applications (Yuan et al., 2016).
Liquid Crystalline Studies
- Long-chain 1-alkyl-3-methylimidazolium salts with various anions, including tetrafluoroborate, were synthesized and characterized for their lamellar, sheetlike arrays and thermotropic phase behavior, showcasing the influence of anionic components on liquid crystalline properties (Bradley et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-bromoethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDZIQKCZXIGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
amino}ethan-1-ol](/img/structure/B1518944.png)






![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)
![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)
![3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1518958.png)
![2-[3-(Methylcarbamoyl)phenoxy]acetic acid](/img/structure/B1518960.png)
